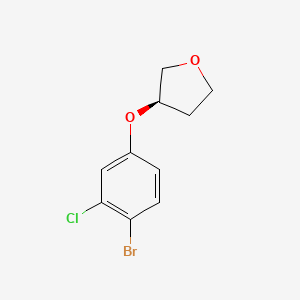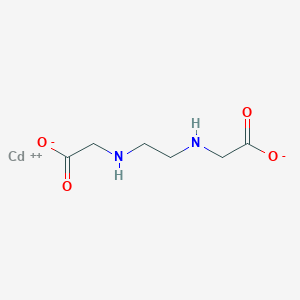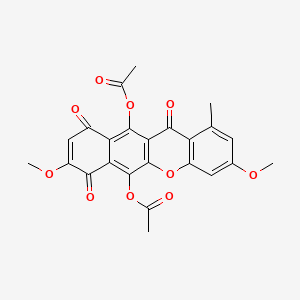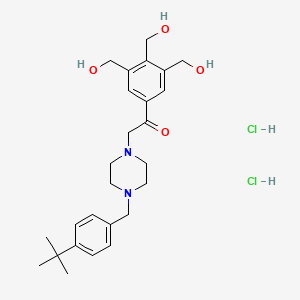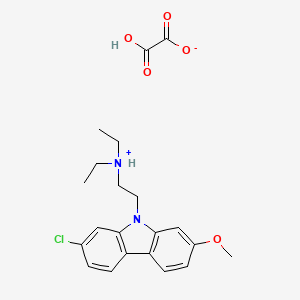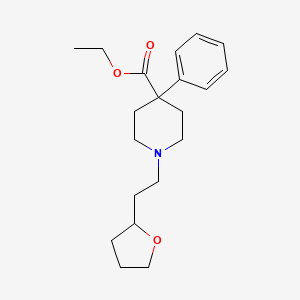
4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isonipecotic Acid Derivative: The starting material, isonipecotic acid, is reacted with ethyl chloroformate to form the ethyl ester derivative.
Introduction of the Phenyl Group: The ethyl ester derivative is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the phenyl group.
Attachment of the Tetrahydrofuran Ring: The final step involves the reaction of the intermediate product with tetrahydrofuran in the presence of a strong base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrahydrofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-phenylisonipecotate
- Ethyl 4-phenylpiperidine-4-carboxylate
- Norpethidine
Uniqueness
4-Phenyl-1-(2-(tetrahydro-2-furyl)ethyl)isonipecotic acid ethyl ester stands out due to its unique combination of a phenyl group, a tetrahydrofuran ring, and an isonipecotic acid ethyl ester moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
3542-75-4 |
|---|---|
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 1-[2-(oxolan-2-yl)ethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C20H29NO3/c1-2-23-19(22)20(17-7-4-3-5-8-17)11-14-21(15-12-20)13-10-18-9-6-16-24-18/h3-5,7-8,18H,2,6,9-16H2,1H3 |
InChI Key |
DVPQIMAQRDKTQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC2CCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


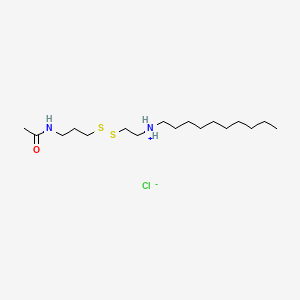
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)

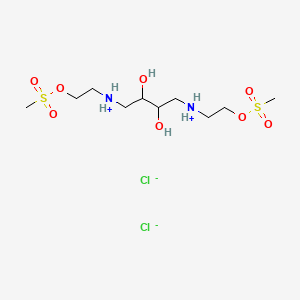
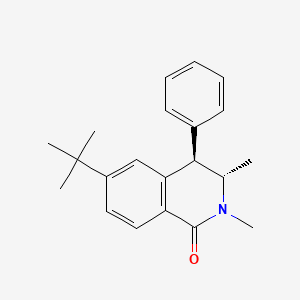

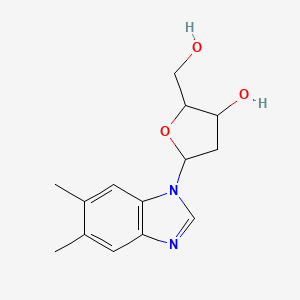
![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)
